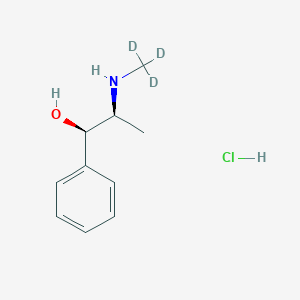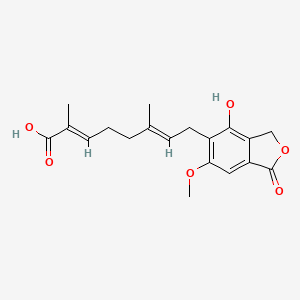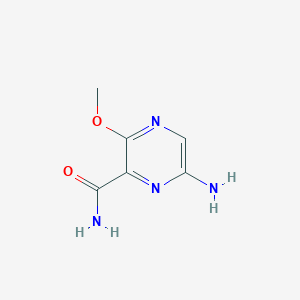![molecular formula C13H7F6NO B13429616 5-[2,6-Difluoro-4-(trifluoromethyl)phenoxy]-2-fluoroaniline](/img/structure/B13429616.png)
5-[2,6-Difluoro-4-(trifluoromethyl)phenoxy]-2-fluoroaniline
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
5-[2,6-Difluoro-4-(trifluoromethyl)phenoxy]-2-fluoroaniline is an organic compound characterized by the presence of multiple fluorine atoms and a trifluoromethyl group
Méthodes De Préparation
The synthesis of 5-[2,6-Difluoro-4-(trifluoromethyl)phenoxy]-2-fluoroaniline typically involves multiple steps, including halogenation and coupling reactions. One common method involves the use of 2,6-difluoro-4-(trifluoromethyl)phenol as a starting material, which undergoes a nucleophilic substitution reaction with 2-fluoroaniline under specific conditions. Industrial production methods may involve the use of catalysts and optimized reaction conditions to enhance yield and purity .
Analyse Des Réactions Chimiques
5-[2,6-Difluoro-4-(trifluoromethyl)phenoxy]-2-fluoroaniline can undergo various chemical reactions, including:
Oxidation: This compound can be oxidized using common oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride.
Substitution: The compound can participate in nucleophilic substitution reactions, particularly at the fluorine-substituted positions.
Coupling Reactions: It can be involved in coupling reactions such as Suzuki-Miyaura coupling, which is facilitated by palladium catalysts.
Applications De Recherche Scientifique
5-[2,6-Difluoro-4-(trifluoromethyl)phenoxy]-2-fluoroaniline has a wide range of applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex fluorinated compounds.
Biology: The compound’s unique properties make it useful in the study of enzyme interactions and protein binding.
Medicine: It is investigated for its potential use in pharmaceuticals, particularly in the development of drugs with enhanced bioavailability and stability.
Industry: The compound is used in the production of advanced materials, including polymers and coatings
Mécanisme D'action
The mechanism of action of 5-[2,6-Difluoro-4-(trifluoromethyl)phenoxy]-2-fluoroaniline involves its interaction with specific molecular targets. The presence of fluorine atoms and the trifluoromethyl group can enhance the compound’s binding affinity to certain proteins and enzymes. This interaction can lead to the inhibition or activation of specific biochemical pathways, depending on the target .
Comparaison Avec Des Composés Similaires
5-[2,6-Difluoro-4-(trifluoromethyl)phenoxy]-2-fluoroaniline can be compared to other fluorinated compounds such as:
2,3-Difluoro-4-methoxyphenol: Similar in structure but with different functional groups, leading to varied reactivity and applications.
Poly [4,5-difluoro-2,2-bis(trifluoromethyl)-1,3-dioxole-co-tetrafluoroethylene]: A fluorinated polymer with distinct physical properties and industrial uses.
These comparisons highlight the unique properties of this compound, particularly its potential for diverse applications in scientific research and industry.
Propriétés
Formule moléculaire |
C13H7F6NO |
|---|---|
Poids moléculaire |
307.19 g/mol |
Nom IUPAC |
5-[2,6-difluoro-4-(trifluoromethyl)phenoxy]-2-fluoroaniline |
InChI |
InChI=1S/C13H7F6NO/c14-8-2-1-7(5-11(8)20)21-12-9(15)3-6(4-10(12)16)13(17,18)19/h1-5H,20H2 |
Clé InChI |
PZTQLYILXPCXHB-UHFFFAOYSA-N |
SMILES canonique |
C1=CC(=C(C=C1OC2=C(C=C(C=C2F)C(F)(F)F)F)N)F |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


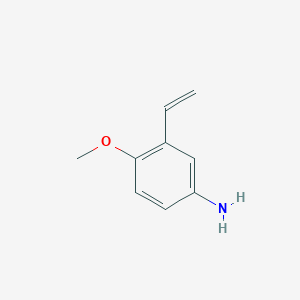
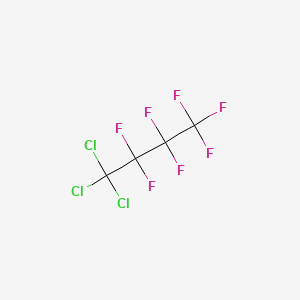
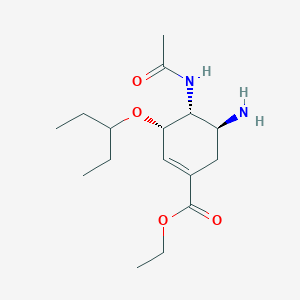
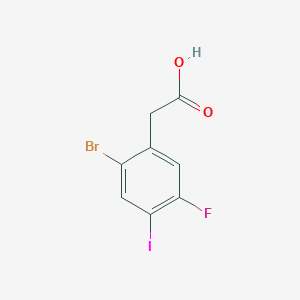
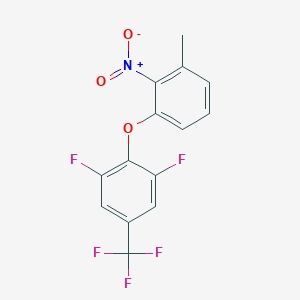
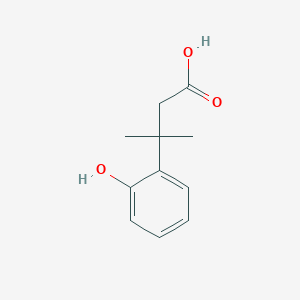
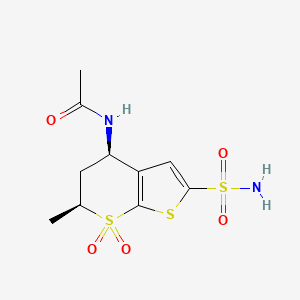

![(2R,3R,4S,5R)-2-(6-aminopurin-9-yl)-4-[(2,4-dichlorophenyl)methoxy]-5-[(2,4-dichlorophenyl)methoxymethyl]oxolan-3-ol](/img/structure/B13429596.png)
